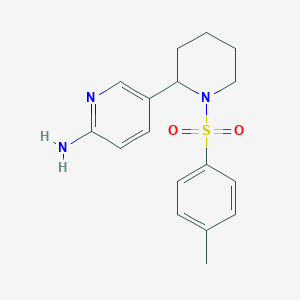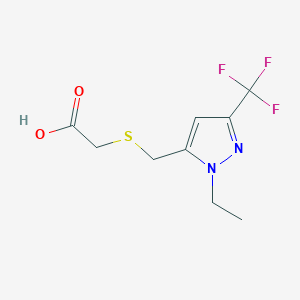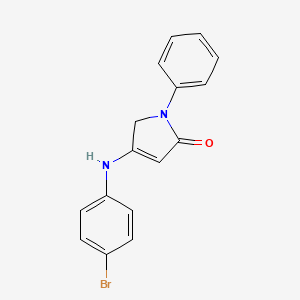
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-ヒドロキシエチル)-3,5-ジメチル-1H-ピラゾール-1-イル)酢酸は、ピラゾール類に属する合成有機化合物です。ピラゾール類は、2つの隣接する窒素原子を含む5員環の複素環式化合物です。
合成方法
合成経路と反応条件
2-(4-(1-ヒドロキシエチル)-3,5-ジメチル-1H-ピラゾール-1-イル)酢酸の合成は、一般的に、3,5-ジメチルピラゾールを臭化エチル酢酸と塩基性条件下で反応させ、続いてエステル基を加水分解して目的の酸を得る方法で行われます。反応条件は、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの非プロトン性溶媒中で、水素化ナトリウムや炭酸カリウムなどの塩基を使用することがよくあります。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用しますが、より大規模で行われる可能性があります。これには、収量と純度を最大化するための反応条件の最適化と、効率とスケーラビリティを向上させるための連続フローリアクターの使用が含まれます。
化学反応解析
反応の種類
2-(4-(1-ヒドロキシエチル)-3,5-ジメチル-1H-ピラゾール-1-イル)酢酸は、次のような様々な種類の化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、三酸化クロムや過マンガン酸カリウムなどの酸化剤を使用してカルボニル基に酸化することができます。
還元: カルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシル基に戻すことができます。
置換: ピラゾール環上の水素原子は、求電子置換反応を使用して様々な官能基で置換することができます。
一般的な試薬と条件
酸化: 酢酸中の三酸化クロムまたは水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下でのハロゲンやニトロ基などの求電子剤。
主要な生成物
酸化: 2-(4-(1-オキソエチル)-3,5-ジメチル-1H-ピラゾール-1-イル)酢酸の生成。
還元: 元のヒドロキシル化合物の再生。
置換: 使用した求電子剤に応じて、様々な置換ピラゾール誘導体が生成されます。
科学研究における用途
2-(4-(1-ヒドロキシエチル)-3,5-ジメチル-1H-ピラゾール-1-イル)酢酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性、抗炎症性、抗癌性などの生物活性化合物の可能性として調査されています。
医学: 生物学的標的に作用する能力により、潜在的な医薬品候補として注目されています。
工業: ポリマーやコーティングなど、特定の性質を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate under basic conditions, followed by hydrolysis of the ester group to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(4-(1-Oxoethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
科学的研究の応用
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-(4-(1-ヒドロキシエチル)-3,5-ジメチル-1H-ピラゾール-1-イル)酢酸の作用機序は、生物系における特定の分子標的との相互作用に関与しています。ヒドロキシル基とカルボキシル基により、酵素や受容体との水素結合が形成され、それらの活性を阻害する可能性があります。ピラゾール環は、タンパク質中の芳香族残基とも相互作用することができ、その機能をさらに調節することができます。
類似の化合物との比較
類似の化合物
2-(4-(1-ヒドロキシエチル)-1H-ピラゾール-1-イル)酢酸: ピラゾール環にメチル基がありません。これは、その反応性と生物活性に影響を与える可能性があります。
3,5-ジメチル-1H-ピラゾール-4-カルボン酸: 構造は似ていますが、官能基が異なるため、化学的および生物学的性質が異なります。
独自性
2-(4-(1-ヒドロキシエチル)-3,5-ジメチル-1H-ピラゾール-1-イル)酢酸は、ヒドロキシル基とカルボキシル基の両方を有しているため、化学反応において多用途性があり、様々な生物活性を持つ可能性があります。ピラゾール環にメチル基があることも、その独特の反応性と安定性に貢献しています。
類似化合物との比較
Similar Compounds
2-(4-(1-Hydroxyethyl)-1H-pyrazol-1-yl)acetic acid: Lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different functional groups, leading to different chemical and biological properties.
Uniqueness
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both hydroxyl and carboxyl functional groups, which provide versatility in chemical reactions and potential for diverse biological activities. The methyl groups on the pyrazole ring also contribute to its distinct reactivity and stability.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
2-[4-(1-hydroxyethyl)-3,5-dimethylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H14N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h7,12H,4H2,1-3H3,(H,13,14) |
InChIキー |
UCVVBZLZSQLJQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)





![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)




